1,1-Bis(methylsulfonyl)pentane

Lipophilicity Physicochemical Properties Drug Design

1,1-Bis(methylsulfonyl)pentane (CAS 6330-38-7) is a synthetic, geminal (1,1-) disulfone with the molecular formula C₇H₁₆O₄S₂ and a molecular weight of 228.33 g/mol. It features a central pentane carbon chain with two strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) groups at the terminal (1-) position.

Molecular Formula C7H16O4S2
Molecular Weight 228.3 g/mol
CAS No. 6330-38-7
Cat. No. B13806184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(methylsulfonyl)pentane
CAS6330-38-7
Molecular FormulaC7H16O4S2
Molecular Weight228.3 g/mol
Structural Identifiers
SMILESCCCCC(S(=O)(=O)C)S(=O)(=O)C
InChIInChI=1S/C7H16O4S2/c1-4-5-6-7(12(2,8)9)13(3,10)11/h7H,4-6H2,1-3H3
InChIKeyNZHDJFJYVVYBEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Bis(methylsulfonyl)pentane (CAS 6330-38-7) for Procurement: Baseline Profile and Key Identifiers


1,1-Bis(methylsulfonyl)pentane (CAS 6330-38-7) is a synthetic, geminal (1,1-) disulfone with the molecular formula C₇H₁₆O₄S₂ and a molecular weight of 228.33 g/mol . It features a central pentane carbon chain with two strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) groups at the terminal (1-) position . This structure places it within a class of compounds often utilized as versatile intermediates in organic synthesis, including applications as masked nucleophiles or in the construction of biologically active scaffolds [1].

Geminal disulfone building block for organic synthesis and masked nucleophile strategies
Liquid physical state supports neat reactions, pumping, and continuous flow processes
May serve as intermediate for HIV-1 integrase inhibitor scaffold exploration (class-level evidence)

Why Closely Related Analogs Cannot Substitute for 1,1-Bis(methylsulfonyl)pentane in Synthesis and Application


Despite sharing the core geminal disulfone functional group with simpler analogs like bis(methylsulfonyl)methane (CAS 1750-62-5) or 1,1-bis(methylsulfonyl)ethane (CAS 38564-69-1), 1,1-bis(methylsulfonyl)pentane possesses a unique combination of physical and chemical properties that precludes simple substitution. The specific length of its pentyl alkyl chain directly influences key factors such as lipophilicity, melting point, and its physical state at room temperature . These differences are not trivial; in synthesis, they dictate solubility, reaction kinetics, and phase behavior [1]. In applications like pharmaceutical development, the specific alkyl chain length is a critical determinant of a molecule's interaction with biological targets and its overall pharmacokinetic profile, meaning that a methane or ethane analog would yield a functionally distinct molecule [2].

The pentyl chain yields higher lipophilicity than methane or ethane analogs, which may alter reaction phase behavior and biological partitioning; direct substitution can compromise synthetic outcomes.
Physical state differs: target compound is liquid at ambient temperature, while bis(methylsulfonyl)methane is a solid, affecting handling, solubility, and suitability for neat or flow chemistry.
Alkyl chain length influences pharmacophore interaction in antiviral research; shorter-chain analogs would generate structurally distinct candidates, limiting interchangeability in SAR studies.

Quantitative Evidence for Differentiation: 1,1-Bis(methylsulfonyl)pentane vs. Analogs


LogP Value of 1,1-Bis(methylsulfonyl)pentane Confirms Significantly Higher Lipophilicity vs. Methane Analog

The calculated partition coefficient (LogP) for 1,1-bis(methylsulfonyl)pentane is significantly higher than that of the simplest analog, bis(methylsulfonyl)methane, confirming a major difference in lipophilicity driven by the longer pentyl chain .

Lipophilicity (LogP)
Data to verify
1,1-Bis(methylsulfonyl)pentane LogP 2.75 vs Bis(methylsulfonyl)methane LogP -0.9
ΔLogP = 3.65
Reported higher lipophilicity supports non-polar phase applications
Calculated values (XLogP3-AA); experimental validation recommended
Lipophilicity Physicochemical Properties Drug Design

1,1-Bis(methylsulfonyl)pentane is a Liquid at Room Temperature, Differentiating It from Solid Methane and Ethane Analogs

Vendor technical data indicate that 1,1-bis(methylsulfonyl)pentane is a liquid at room temperature, a stark contrast to the simpler homolog bis(methylsulfonyl)methane, which is a crystalline solid with a melting point of 107-109 °C . While specific melting point data for the target compound is absent from primary literature, the physical state itself is a critical differentiator .

Physical State
Class-level
1,1-Bis(methylsulfonyl)pentane Liquid vs Bis(methylsulfonyl)methane Solid (mp 107–109 °C)
Physical-state difference impacts handling and formulation context
Vendor data; primary mp data for target compound not available
Physical State Formulation Handling

Geminal Disulfone Motif Imparts Potential Biological Activity Against HIV-1 Integrase

A series of geminal disulfones have been evaluated as inhibitors of HIV-1 integrase, a key enzyme in the HIV replication cycle [1]. The research demonstrates that this specific disulfone motif can be a productive scaffold for antiviral activity. While this study did not include 1,1-bis(methylsulfonyl)pentane itself, it provides class-level evidence that the compound is a valid and structurally relevant intermediate for building potential anti-HIV drug candidates [1].

Biological Activity (Class)
Class-level
Not available for target compound; geminal disulfones reported as HIV-1 integrase inhibitors
Supports scaffold exploration for antiviral research; direct data absent
Class-level evidence (Meadows et al., 2005)
Antiviral HIV-1 Integrase Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 1,1-Bis(methylsulfonyl)pentane


Lipophilic Building Block for Medicinal Chemistry and SAR Studies

In drug discovery, 1,1-bis(methylsulfonyl)pentane is an ideal starting material or intermediate for synthesizing compound libraries where increased lipophilicity is desired to improve membrane permeability or target engagement . Its LogP of 2.75 makes it suitable for exploring structure-activity relationships (SAR) in programs targeting the geminal disulfone pharmacophore, such as in HIV-1 integrase inhibitor development .

Liquid-Phase Organic Synthesis and Reagent Development

The liquid physical state of 1,1-bis(methylsulfonyl)pentane at room temperature, in contrast to solid analogs like bis(methylsulfonyl)methane, makes it a superior choice for certain synthetic applications . It can be employed as a neat reagent or solvent for high-temperature or specialized reactions where its polarity and thermal stability are advantageous . Its unique physical state also facilitates its use in continuous flow chemistry setups and simplifies industrial-scale handling and metering .

Precursor for Functional Materials via Ionic Liquid or Polymer Synthesis

The geminal disulfone structure, particularly with a longer alkyl chain, is a known precursor for creating ionic liquids or polymer electrolyte materials . The pentyl chain of 1,1-bis(methylsulfonyl)pentane offers a specific degree of hydrophobicity that can be leveraged to tune the properties of the resulting materials, such as ionic conductivity, viscosity, and electrochemical stability, for applications in batteries or other energy storage devices .

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold design and SAR studies
Reported higher lipophilicity profile vs. shorter-chain analogs
Impact on partitioning and pharmacokinetic model interpretation
Liquid-phase synthesis and continuous processing
Liquid physical state at ambient temperature
Handling, solubility, and compatibility with flow chemistry setups
Functional materials precursor (ionic liquids, polymer electrolytes)
Geminal disulfone core with controlled pentyl hydrophobicity
Tunable ionic conductivity and electrochemical stability in materials

Technical Documentation Hub

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18 linked technical documents
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